ethyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate
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Overview
Description
Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a benzyl group, dimethyl groups, and a chromen-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring . The benzyl and dimethyl groups are then introduced through alkylation reactions using appropriate alkyl halides and bases .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions such as temperature and pressure control. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .
Scientific Research Applications
Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
4-Hydroxycoumarin: A precursor to several anticoagulant drugs.
Uniqueness
Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is unique due to its specific structural features, such as the presence of benzyl and dimethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O5/c1-4-31-28(30)26(21-13-9-6-10-14-21)32-23-15-18(2)16-24-25(23)19(3)22(27(29)33-24)17-20-11-7-5-8-12-20/h5-16,26H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSZEVPEMJNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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